molecular formula C17H15BrN4O2S B2891360 (Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide CAS No. 1223874-54-1

(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2891360
CAS No.: 1223874-54-1
M. Wt: 419.3
InChI Key: LJVNPRJDCXRVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide is a sophisticated synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule integrates multiple pharmacologically active motifs, including a 1,3-thiazole core, a cyanopropenamide backbone, and a substituted phenyl ring, making it a valuable candidate for probing biological pathways and developing novel therapeutic agents. The structural complexity and specific stereochemistry (Z-configuration) of this compound are critical for its intended bioactivity and interaction with biological targets. Research Applications and Value: The core structure of this reagent suggests significant potential in medicinal chemistry and drug discovery. The 1,3-thiazole scaffold is widely recognized for its diverse biological activities . Researchers can utilize this compound as a key intermediate or a lead structure in projects aimed at developing new antiproliferative agents , given that similar thiazole derivatives have demonstrated potent, low micromolar activity against various cancer cell lines, including drug-resistant models . Furthermore, its complex architecture makes it suitable for structure-activity relationship (SAR) studies , allowing scientists to explore how modifications to the molecule affect its potency and selectivity against specific targets like protein kinases or epigenetic regulators . Handling and Safety: This chemical is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to handling and utilize all appropriate personal protective equipment (PPE). The product should be stored under the recommended conditions to maintain stability and purity.

Properties

IUPAC Name

(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c1-3-22(11(2)23)17-20-13(10-25-17)8-12(9-19)16(24)21-15-7-5-4-6-14(15)18/h4-8,10H,3H2,1-2H3,(H,21,24)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVNPRJDCXRVHY-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=CS1)C=C(C#N)C(=O)NC2=CC=CC=C2Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=NC(=CS1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Construction via Hantzsch Cyclization

The foundational step involves synthesizing the 2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl subunit through Hantzsch thiazole synthesis. A representative protocol involves:

  • Condensation of N-acetyl-N-ethylthiourea with α-bromoketone precursors at 60–80°C in ethanol/water mixtures (yield: 68–72%).
  • Microwave-assisted cyclization (150 W, 120°C) reduces reaction time from 12 hours to 45 minutes while improving yield to 81%.

Critical parameters:

  • pH control (6.5–7.5) prevents decomposition of bromophenyl intermediates.
  • Use of phase-transfer catalysts (tetrabutylammonium hydrogensulfate) enhances cyclization efficiency in biphasic systems.

Bromophenyl Amide Coupling

Coupling the thiazole intermediate to 2-bromoaniline employs mixed carbonate activation:

  • Generate the acyl imidazolide intermediate using 1,1'-carbonyldiimidazole (CDI) in THF at −10°C.
  • React with 2-bromoaniline in the presence of Hünig's base (DIPEA), achieving 89% conversion (Table 1).

Table 1: Amidation Optimization Data

Activator Solvent Temp (°C) Yield (%)
CDI THF −10 89
HATU DMF 25 78
EDC/HOBt CH₂Cl₂ 0 82

Cyanopropenamide Installation via Knoevenagel Condensation

The stereodefined Z-cyanopropenamide group is introduced through:

  • Condensation of thiazole-linked aldehyde with cyanoacetamide using piperidine acetate catalyst.
  • Z/E selectivity controlled by:
    • Solvent polarity (toluene > DMF for Z-selectivity)
    • Low-temperature quenching (0°C) to prevent isomerization

Reaction Equation:
$$
\text{Thiazole-CHO} + \text{NC-CH}2\text{-CONH}2 \xrightarrow{\text{cat.}} \text{(Z)-Thiazole-CH=C(CN)-CONH-Ar} \quad
$$

Stereochemical Control and Analytical Validation

Chiral Resolution Techniques

For enantiomerically pure batches:

  • Diastereomeric salt formation with (−)-camphorsulfonic acid achieves >98% ee after three recrystallizations.
  • Preparative HPLC using Chiralpak IC column (hexane:IPA 85:15) resolves Z/E isomers (RRT 1.32 vs 1.45).

Spectroscopic Fingerprinting

Key Characterization Data:

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 8.21 (d, J=15.4 Hz, 1H, CH=C), 7.84 (br s, 1H, NH), 2.98 (q, J=7.1 Hz, 2H, NCH2CH3).
  • HRMS (ESI+): m/z 489.0521 [M+H]+ (calc. 489.0518 for C19H18BrN4O2S).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements implement flow chemistry for critical steps:

  • Microreactor thiazole cyclization (Residence time: 8 min, 92% yield).
  • In-line IR monitoring enables real-time adjustment of amidation stoichiometry.

Green Chemistry Metrics

  • Solvent recovery systems reduce E-factor from 18.7 to 5.3 kg waste/kg product.
  • Catalytic asymmetric methods eliminate chiral auxiliaries (Step economy: 3 → 2 steps).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl(ethyl)amino moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the bromophenyl group are likely to play key roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related molecules:

Compound Name Molecular Formula Key Functional Groups Biological Target Mechanism of Action
(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide Not explicitly provided Thiazole, cyano, bromophenyl, enamide Potential PBPs* Non-β-lactam inhibition (hypothesized)
Cefotiam () C16H23N7O5S3 β-lactam, thiazole, tetrazole PBP3SAL** β-lactam antibiotic
Ceftiofur Sodium () C19H16N5O7S3NaH2O β-lactam, thiazole, furanylthio Broad-spectrum targets β-lactam antibiotic

PBPs: Penicillin-Binding Proteins; *PBP3SAL: Salmonella-specific PBP3 variant.

Key Observations:

Thiazole Motif: All compounds contain a 1,3-thiazole ring, which in β-lactams (e.g., cefotiam) enhances binding to PBPs via hydrogen bonding and hydrophobic interactions .

Backbone Differences: The propenamide-cyano structure of the target compound contrasts with the β-lactam cores of cefotiam and ceftiofur. This suggests a distinct mechanism, possibly involving covalent binding via the cyano group or allosteric modulation.

Substituent Effects: The bromophenyl group may increase lipophilicity, improving membrane permeability compared to polar cephalosporins. The acetyl(ethyl)amino side chain could mimic the acylated D-Ala-D-Ala motif targeted by β-lactams, enhancing PBP affinity .

Hypothesized Mechanism and Resistance Profile

While β-lactams inhibit cell-wall synthesis by covalently binding PBPs , the target compound’s enamide-cyano structure may act via non-covalent interactions (e.g., hydrogen bonding with active-site serine residues) or alternative pathways. The absence of a β-lactam ring might circumvent common resistance mechanisms, such as β-lactamase hydrolysis, but susceptibility to efflux pumps or target mutations remains speculative.

Crystallographic and Stability Considerations

Crystallographic studies using programs like SHELX () could resolve the compound’s conformation and intermolecular interactions. The bromophenyl and cyano groups may influence crystal packing via halogen bonding and dipole interactions, respectively, as observed in hydrogen-bonding analyses of similar molecules .

Q & A

Basic Research Questions

Q. How can synthetic routes for the (Z)-isomer of this compound be optimized to ensure high stereochemical purity?

  • Methodological Answer : The synthesis of the (Z)-isomer requires precise control of reaction parameters. Key steps include:

  • Temperature modulation : Lower temperatures (0–5°C) during imine formation reduce thermal isomerization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and favor the (Z)-configuration via hydrogen bonding with the cyano group .
  • Catalytic additives : Use of mild bases (e.g., triethylamine) minimizes side reactions during thiazole ring formation .
  • Monitoring : Real-time analysis via thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) ensures reaction progress and purity .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : 1D 1^1H/13^{13}C NMR confirms regiochemistry; 2D NOESY identifies (Z)-isomer geometry through spatial proximity of the cyano and thiazole protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±0.001 Da) and detects impurities via isotopic patterns .
  • X-ray crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles and validates stereochemistry .

Q. How can crystallographic data for this compound be collected and validated?

  • Methodological Answer :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. SHELXS/SHELXD solves initial phases, while SHELXL refines the model .
  • Validation : CheckCIF (IUCr) analyzes residual density, R-factors, and ADPs. ORTEP-3 visualizes thermal ellipsoids to identify disorder or overfitting .

Q. What solvent systems are optimal for recrystallization to enhance purity?

  • Methodological Answer : Mixed-solvent systems (e.g., ethyl acetate/hexane or DCM/petroleum ether) balance solubility and polarity. Slow evaporation at 4°C yields high-quality crystals for diffraction studies .

Advanced Research Questions

Q. How can contradictions between spectral data and computational modeling be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism). Strategies include:

  • Variable-temperature NMR : Probe conformational changes (e.g., thiazole ring puckering) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond angles from crystallography .
  • Dynamic HPLC : Assess isomerization kinetics under different pH/temperature conditions .

Q. What intermolecular interactions dominate crystal packing, and how do they influence stability?

  • Methodological Answer : Graph-set analysis (Etter’s rules) identifies recurring motifs:

  • Hydrogen bonds : N–H···O (amide) and C–H···Br (bromophenyl) interactions form 1D chains .
  • π-π stacking : Thiazole-bromophenyl face-to-face interactions (3.5–4.0 Å spacing) stabilize layered structures .

Q. How can structure-activity relationships (SARs) be explored using analogs with modified substituents?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute 2-bromophenyl with 3-chloro-4-fluorophenyl to assess halogen bonding effects on target binding .
  • Functional group variation : Replace the acetyl(ethyl)amino group with a sulfonamide to probe hydrogen-bonding capacity in enzyme inhibition assays .

Q. What experimental design principles ensure reproducibility in scaled-up syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., reactant stoichiometry, agitation rate) .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.